molecular formula C38H48O19 B149983 Baohuoside V CAS No. 118544-18-6

Baohuoside V

Cat. No. B149983
CAS RN: 118544-18-6
M. Wt: 808.8 g/mol
InChI Key: ABEPLDYBWOKMCT-KUBBBFTRSA-N
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Description

Baohuoside V is a flavonoid isolated from the dried herb of Epimedium davidii . It has a molecular weight of 808.78 and its chemical formula is C38H48O19 .


Molecular Structure Analysis

The molecular structure of Baohuoside V includes 62 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 6 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 9 hydroxyl groups, 2 aromatic hydroxyls, and 1 primary alcohol .

Scientific Research Applications

Future Directions

Future research could focus on further elucidating the pharmacological effects and potential therapeutic applications of Baohuoside V. For example, a study on Baohuoside I, a related compound, suggests potential anti-osteoporotic and anti-cancer effects .

properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48O19/c1-13(2)5-10-18-20(53-37-31(50)28(47)25(44)21(12-39)54-37)11-19(41)22-26(45)34(32(55-33(18)22)16-6-8-17(40)9-7-16)56-38-35(29(48)24(43)15(4)52-38)57-36-30(49)27(46)23(42)14(3)51-36/h5-9,11,14-15,21,23-25,27-31,35-44,46-50H,10,12H2,1-4H3/t14-,15-,21+,23-,24-,25+,27+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEPLDYBWOKMCT-KUBBBFTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)O)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baohuoside V

CAS RN

118544-18-6
Record name Diphylloside B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118544186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Baohuoside V
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Baohuoside V
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Baohuoside V
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Baohuoside V
Reactant of Route 6
Baohuoside V

Q & A

Q1: What is Baohuoside V and where was it found?

A1: Baohuoside V is a chemical compound isolated from the aerial parts of the Epimedium truncatum plant []. This study marks the first time Baohuoside V has been identified in this plant species.

Q2: What other compounds were found alongside Baohuoside V in this study?

A2: The study isolated a total of eight compounds from Epimedium truncatum, including: baohuoside II, hyperin, epimedoside-C, oleanolic acid, baohuoside III, baohuoside V, epimedoside-A, and kaempferol-3-dirhamnoside [].

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